molecular formula C13H12BrNO2 B4432224 N-[(2-bromophenyl)methyl]-5-methylfuran-2-carboxamide

N-[(2-bromophenyl)methyl]-5-methylfuran-2-carboxamide

Cat. No.: B4432224
M. Wt: 294.14 g/mol
InChI Key: WBJIDWNKDWSBOD-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to a furan ring, which is further connected to a carboxamide group

Mechanism of Action

Target of Action

Bromobenzyl compounds are known to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure of the compound and the biological context in which it is used.

Mode of Action

The mode of action of N-(2-bromobenzyl)-5-methyl-2-furamide is likely to involve interactions with its targets that lead to changes in their function. For instance, bromobenzyl compounds can undergo free radical reactions, where a bromine atom is lost, leaving behind a radical that can interact with other molecules . This could potentially lead to changes in the target’s function, although the exact details would depend on the specific target and the biological context.

Biochemical Pathways

Bromobenzyl compounds are known to be involved in various biochemical reactions, including free radical reactions . These reactions can affect various biochemical pathways, leading to downstream effects. The specific pathways and effects would depend on the exact structure of the compound and the biological context in which it is used.

Pharmacokinetics

Bromobenzyl compounds are known to have certain properties, such as solubility in dioxane , which could potentially impact their bioavailability.

Result of Action

The interactions of bromobenzyl compounds with their targets can lead to changes in the targets’ function, which could potentially result in various molecular and cellular effects .

Safety and Hazards

As with any chemical compound, “N-(2-bromobenzyl)-5-methyl-2-furamide” could pose certain safety hazards. For example, if it is similar to benzyl bromide, it could be a skin irritant and harmful if swallowed .

Future Directions

The future directions for research on “N-(2-bromobenzyl)-5-methyl-2-furamide” could include exploring its potential uses, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-5-methylfuran-2-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-bromobenzyl bromide, is prepared by brominating toluene using bromine in the presence of a catalyst such as iron(III) bromide.

    Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving 2-bromo-5-methylfuran-2-carboxylic acid.

    Amidation: The final step involves the reaction of 2-bromobenzyl bromide with 5-methylfuran-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of the corresponding amine.

Scientific Research Applications

N-[(2-bromophenyl)methyl]-5-methylfuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-5-methylfuran-2-carboxamide
  • N-[(2-fluorophenyl)methyl]-5-methylfuran-2-carboxamide
  • N-[(2-iodophenyl)methyl]-5-methylfuran-2-carboxamide

Uniqueness

N-[(2-bromophenyl)methyl]-5-methylfuran-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom’s size and electronegativity can affect the compound’s overall stability and its interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-9-6-7-12(17-9)13(16)15-8-10-4-2-3-5-11(10)14/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJIDWNKDWSBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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